molecular formula C13H13ClN2 B2506517 (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine CAS No. 823189-94-2

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

Cat. No. B2506517
CAS RN: 823189-94-2
M. Wt: 232.71
InChI Key: SGDXBICEGHWCLB-UHFFFAOYSA-N
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Description

“(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a pyridin-4-ylmethyl group (a pyridine ring attached to a CH2 group), and an amine group (NH2). The “2-Chloro” indicates that a chlorine atom is attached to the second carbon of the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl and pyridinyl groups, the introduction of the chlorine atom, and the attachment of the amine group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzyl, pyridinyl, and amine groups. The presence of the chlorine atom could also influence the structure, as chlorine is a highly electronegative atom that can form polar bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl and pyridinyl groups could participate in aromatic substitution reactions, and the amine group could undergo reactions typical of amines, such as protonation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar chlorine atom and the basic amine group could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Corrosion Inhibition

One of the applications involves the use of similar Schiff base compounds for corrosion inhibition. For instance, Ashassi-Sorkhabi et al. (2005) explored the corrosion inhibition of mild steel in hydrochloric acid by compounds like benzylidene-pyridine-2-yl-amine and its derivatives, finding that these Schiff bases are effective inhibitors. The study emphasizes the correlation between inhibition efficiency and quantum chemical parameters, suggesting potential applications in protective coatings and materials engineering Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005.

Catalysis

Singh et al. (2017) described the synthesis of palladacycles from ligands with an indole core, which include pyridin-ylmethyl derivatives. These complexes have shown efficiency as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. This research opens avenues for using related compounds in homogeneous catalysis, potentially improving the efficiency and selectivity of synthetic organic transformations Singh, Saleem, Pal, & Singh, 2017.

Coordination Polymers and Network Structures

Chakraborty, Maiti, & Paine (2013) investigated the influence of anion on the network structure of silver(I) coordination polymers using dicompartmental N,N-donor ligands, including pyridin-ylmethyl derivatives. The study highlights the role of ligand design in the formation of diverse polymeric structures, which could be critical for developing new materials with specific optical, magnetic, or catalytic properties Chakraborty, Maiti, & Paine, 2013.

Fluorescent Sensors

Nolan et al. (2006) synthesized Zinpyr family fluorescent sensors that incorporate pyridin-ylmethyl derivatives. These compounds exhibit midrange affinity for Zn(II) and improved selectivity, making them suitable for biological imaging applications. This research underscores the potential of such compounds in developing sensitive and selective probes for bioimaging and diagnostic applications Nolan, Jaworski, Racine, Sheng, & Lippard, 2006.

Organic Synthesis

Rohokale, Koenig, & Dhavale (2016) demonstrated the use of eosin Y photoredox catalysis for the synthesis of 2,4,6-trisubstituted pyridines from aryl ketones and benzyl amines. This method highlights the utility of related compounds in photoredox catalysis, offering a greener alternative for the synthesis of complex organic molecules Rohokale, Koenig, & Dhavale, 2016.

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the environment in which it is used. For example, if this compound were used as a drug, its mechanism of action could involve binding to specific receptors or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine” would require appropriate safety precautions. The presence of the chlorine atom could potentially make this compound hazardous, as many chlorinated organic compounds are toxic or carcinogenic .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. For example, if this compound were found to have useful biological activity, it could be further developed and studied as a potential drug .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDXBICEGHWCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

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